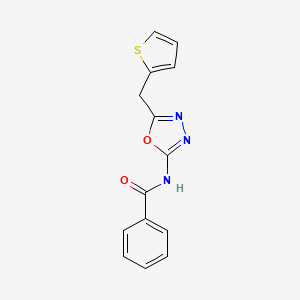

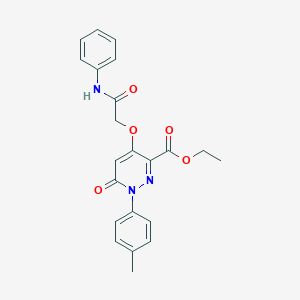

![molecular formula C12H17NO3S B2538310 Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate CAS No. 1418126-07-4](/img/structure/B2538310.png)

Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate" is a derivative of tert-butyl carbamate, which is a functional group commonly used in organic chemistry as a protective group for amines. The tert-butyl carbamate moiety is known for its stability and ease of deprotection under mild conditions . The thiophene ring present in the compound suggests potential for interesting electronic properties and interactions due to its aromatic character.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are related to the compound , have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another related synthesis involves the preparation of tert-butyl N-(thiophen-2yl)carbamate, which is closely related to the compound of interest, indicating that similar synthetic routes may be applicable . Additionally, the synthesis of complex tert-butyl carbamate derivatives has been demonstrated, such as the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, which involves column chromatography for separation of diastereomers .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been studied using various analytical techniques. For example, the vibrational frequencies and optimized geometric parameters of tert-butyl N-(thiophen-2yl)carbamate have been investigated using density functional theory (DFT) methods, showing good agreement with experimental data . The crystal structure of a similar compound, tert-butyl N-(thiophen-2-yl)carbamate, reveals a dihedral angle between the thiophene ring and the carbamate group, as well as specific intramolecular and intermolecular interactions that influence the packing of the molecules in the crystal lattice .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions. Aqueous phosphoric acid has been used as a mild reagent for the deprotection of tert-butyl carbamates, which is relevant for the compound as it may undergo similar deprotection reactions . The synthesis of tert-butyl carbamate derivatives often involves protection and deprotection steps, as seen in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, which includes Boc protection and deprotection steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of the tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The thiophene moiety contributes to the electronic properties of the compound, potentially affecting its reactivity and interactions with other molecules. The experimental and theoretical studies on tert-butyl N-(thiophen-2yl)carbamate provide insights into the vibrational frequencies, which are related to the physical properties of the compound . The crystal structure analysis also provides information on the solid-state properties, such as molecular packing and potential for polymorphism .

Aplicaciones Científicas De Investigación

Catalytic Processes

Tert-butyl carbamates, including variants like tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate, are used in various catalytic processes. For instance, they are employed in rhodium-catalyzed enantioselective additions involving arylboronic acids and N-Boc arylimines (Storgaard & Ellman, 2009).

Synthesis Processes

These compounds are significant in synthesis processes. A notable example is their use in the high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, which demonstrates advantages in terms of simplicity, cost-efficiency, and yield (Li et al., 2015).

Photoredox-Catalyzed Reactions

In the realm of photoredox-catalyzed reactions, tert-butyl carbamates serve as precursors. Their involvement in the assembly of a range of 3-aminochromones under mild conditions has been documented, highlighting their applicability in photocatalyzed protocols (Wang et al., 2022).

Pharmaceutical Intermediate Synthesis

These compounds are also pivotal in the synthesis of pharmaceutical intermediates. A practical example is the scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).

Crystallography and Molecular Structure Studies

Tert-butyl carbamates are also utilized in crystallography and molecular structure studies. For example, the study of tert-butyl N-(thiophen-2-yl)carbamate helped in understanding intramolecular interactions and molecular packing in crystals (Hsu et al., 2013).

Spectroscopic Analysis

In spectroscopy, tert-butyl carbamates like tert-butyl N-(thiophen-2yl)carbamate have been investigated for their vibrational frequencies using FT-IR and density functional theory, aiding in the understanding of their molecular properties (Sert et al., 2014).

Mecanismo De Acción

Target of Action

Similar compounds are known to form coordination bonds with transition metals and participate in various organic synthesis reactions .

Mode of Action

It’s known that similar compounds can participate in catalytic reactions and reduction reactions .

Biochemical Pathways

It’s known that similar compounds are used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position .

Result of Action

It’s known that similar compounds can participate in various organic synthesis reactions .

Action Environment

It’s known that similar compounds have good thermal stability and solubility in various organic solvents .

Propiedades

IUPAC Name |

tert-butyl N-(3-oxo-1-thiophen-3-ylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-12(2,3)16-11(15)13-10(4-6-14)9-5-7-17-8-9/h5-8,10H,4H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCISWYLBBYIRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=O)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2538228.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2538233.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2538234.png)

![(E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2538237.png)

![N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B2538240.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2538242.png)

![N-(3-fluoro-4-methylphenyl)-N'-(2-pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B2538245.png)